molecular formula C24H28N2O5 B11140395 4-[(4-butoxyphenyl)carbonyl]-3-hydroxy-1-(3-methoxypropyl)-5-(pyridin-3-yl)-1,5-dihydro-2H-pyrrol-2-one

4-[(4-butoxyphenyl)carbonyl]-3-hydroxy-1-(3-methoxypropyl)-5-(pyridin-3-yl)-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B11140395
M. Wt: 424.5 g/mol
InChI Key: AISCKTBULANKAU-XDOYNYLZSA-N
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Description

4-(4-BUTOXYBENZOYL)-3-HYDROXY-1-(3-METHOXYPROPYL)-5-(PYRIDIN-3-YL)-2,5-DIHYDRO-1H-PYRROL-2-ONE is a complex organic compound with a unique structure that includes a butoxybenzoyl group, a hydroxy group, a methoxypropyl group, and a pyridinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-BUTOXYBENZOYL)-3-HYDROXY-1-(3-METHOXYPROPYL)-5-(PYRIDIN-3-YL)-2,5-DIHYDRO-1H-PYRROL-2-ONE typically involves multiple steps, including the formation of the pyrrol-2-one core, the introduction of the butoxybenzoyl group, and the addition of the hydroxy, methoxypropyl, and pyridinyl groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the synthetic routes for scalability, cost-effectiveness, and environmental sustainability. This may include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-(4-BUTOXYBENZOYL)-3-HYDROXY-1-(3-METHOXYPROPYL)-5-(PYRIDIN-3-YL)-2,5-DIHYDRO-1H-PYRROL-2-ONE can undergo various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The carbonyl group in the butoxybenzoyl moiety can be reduced to an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines) for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group would yield a ketone, while reduction of the carbonyl group would produce an alcohol.

Scientific Research Applications

4-(4-BUTOXYBENZOYL)-3-HYDROXY-1-(3-METHOXYPROPYL)-5-(PYRIDIN-3-YL)-2,5-DIHYDRO-1H-PYRROL-2-ONE has several scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe for studying biological pathways.

    Medicine: Investigation of its pharmacological properties for potential therapeutic applications.

    Industry: Use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(4-BUTOXYBENZOYL)-3-HYDROXY-1-(3-METHOXYPROPYL)-5-(PYRIDIN-3-YL)-2,5-DIHYDRO-1H-PYRROL-2-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrrol-2-one derivatives with different substituents. These compounds may share some structural features but differ in their chemical and biological properties.

Uniqueness

The uniqueness of 4-(4-BUTOXYBENZOYL)-3-HYDROXY-1-(3-METHOXYPROPYL)-5-(PYRIDIN-3-YL)-2,5-DIHYDRO-1H-PYRROL-2-ONE lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. This compound’s unique structure allows for targeted modifications and exploration of its properties in various scientific fields.

Properties

Molecular Formula

C24H28N2O5

Molecular Weight

424.5 g/mol

IUPAC Name

(4Z)-4-[(4-butoxyphenyl)-hydroxymethylidene]-1-(3-methoxypropyl)-5-pyridin-3-ylpyrrolidine-2,3-dione

InChI

InChI=1S/C24H28N2O5/c1-3-4-15-31-19-10-8-17(9-11-19)22(27)20-21(18-7-5-12-25-16-18)26(13-6-14-30-2)24(29)23(20)28/h5,7-12,16,21,27H,3-4,6,13-15H2,1-2H3/b22-20-

InChI Key

AISCKTBULANKAU-XDOYNYLZSA-N

Isomeric SMILES

CCCCOC1=CC=C(C=C1)/C(=C/2\C(N(C(=O)C2=O)CCCOC)C3=CN=CC=C3)/O

Canonical SMILES

CCCCOC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)CCCOC)C3=CN=CC=C3)O

Origin of Product

United States

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